1,2-O-Ditetradecyl-rac-glycerol

Description

The exact mass of the compound 2,3-Di(tetradecoxy)propan-1-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Diglycerides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

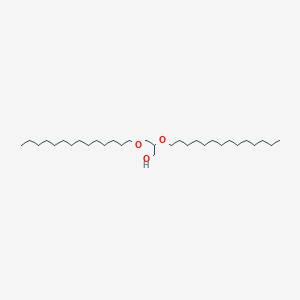

2D Structure

Properties

IUPAC Name |

2,3-di(tetradecoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJHLVPJJCPWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H64O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935368 | |

| Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-55-3 | |

| Record name | 1,2-Di-O-tetradecylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ditetradecylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-O-Ditetradecyl-rac-glycerol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-O-Ditetradecyl-rac-glycerol is a synthetic dialkylglycerol, a structural analog of the endogenous second messenger diacylglycerol (DAG). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant role in cellular signaling research, particularly as a tool to investigate the activation of Protein Kinase C (PKC). Detailed experimental protocols for its synthesis and for in vitro PKC activation assays are presented, alongside visual representations of the canonical DAG signaling pathway and a typical experimental workflow. This document serves as a crucial resource for researchers leveraging this compound in studies of lipid signaling, enzyme activation, and drug discovery.

Introduction

This compound, a member of the diether lipid family, is a valuable synthetic molecule in biomedical research. Structurally, it consists of a racemic glycerol backbone with two fourteen-carbon alkyl (tetradecyl) chains attached to the sn-1 and sn-2 positions via ether linkages.[1][2] This ether linkage, in contrast to the ester linkage found in naturally occurring diacylglycerols, confers metabolic stability by rendering the molecule resistant to hydrolysis by cellular lipases.[3] This stability makes it an ideal tool for studying the sustained effects of diacylglycerol signaling.

As a diacylglycerol mimetic, this compound is primarily used to activate Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[4][5] Its applications extend to the pharmaceutical industry, where it is explored for its potential in modulating inflammatory diseases, cancer, and metabolic disorders.[1][2] Furthermore, its amphipathic nature lends it utility as an emulsifier in various formulations.[1]

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the tables below, providing essential data for its handling, storage, and application in experimental settings.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| IUPAC Name | (2RS)-2,3-Bis(tetradecyloxy)propan-1-ol |

| Synonyms | 1,2-Di-O-tetradecyl-rac-glycerol, DTG |

| Molecular Formula | C₃₁H₆₄O₃ |

| Molecular Weight | 484.84 g/mol [6] |

| CAS Number | 36314-51-9[6] |

| Canonical SMILES | CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC[3] |

| InChI Key | IAJHLVPJJCPWLF-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 204.45 °C (Predicted)[6] |

| Boiling Point | 567.45 °C at 760 mmHg (Predicted)[6] |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, DMSO, and dimethylformamide (DMF).[7] Sparingly soluble in aqueous buffers.[7] |

| Storage Temperature | -20°C[8] |

| Purity | Typically ≥95% or ≥97%[3][6] |

Role in Cellular Signaling: The Diacylglycerol (DAG) Pathway

This compound functions as a stable analog of endogenous 1,2-diacylglycerol (sn-1,2-diacylglycerol), a critical second messenger. The canonical signaling pathway initiated by DAG involves the activation of Protein Kinase C (PKC).

Signaling Pathway Description: The activation of PKC is a multi-step process. In its inactive state, PKC resides in the cytosol. An external stimulus, such as the binding of a hormone or growth factor to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺). For conventional PKC isoforms, the elevated intracellular Ca²⁺ concentration induces their translocation to the plasma membrane. At the membrane, DAG binds to the C1 domain of PKC, causing a conformational change that relieves autoinhibition and activates the kinase. The activated PKC can then phosphorylate a wide array of substrate proteins, leading to downstream cellular responses.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines a general, two-step method for the synthesis of this compound, which can be adapted from standard procedures for synthesizing dialkyl glycerol ethers. The Williamson ether synthesis is a reliable method for forming ether linkages.

Step 1: Protection of Glycerol To ensure selective alkylation at the sn-1 and sn-2 positions, the sn-1 and sn-2 hydroxyl groups of glycerol are first protected. A common method is the formation of a ketal with acetone to yield solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).

-

Materials: Glycerol, acetone, p-toluenesulfonic acid (catalyst), and a suitable solvent (e.g., toluene).

-

Procedure:

-

Combine glycerol, a large excess of acetone, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Reflux the mixture in toluene until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate).

-

Remove the solvent and excess acetone under reduced pressure.

-

Purify the resulting solketal by distillation under reduced pressure.

-

Step 2: Williamson Ether Synthesis The free primary hydroxyl group of solketal is deprotonated with a strong base to form an alkoxide, which then reacts with two equivalents of 1-bromotetradecane.

-

Materials: Solketal, sodium hydride (NaH), 1-bromotetradecane, and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

-

Procedure:

-

Dissolve solketal in anhydrous THF or DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath and slowly add sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at room temperature for approximately 1 hour to ensure complete formation of the alkoxide.

-

Slowly add two equivalents of 1-bromotetradecane to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and cautiously quench the excess NaH with methanol or water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting protected dialkyl glycerol ether by column chromatography on silica gel.

-

Step 3: Deprotection The ketal protecting group is removed under acidic conditions to yield the final product.

-

Materials: Protected dialkyl glycerol ether, acidic solution (e.g., aqueous HCl or acetic acid).

-

Procedure:

-

Dissolve the purified product from Step 2 in a suitable solvent (e.g., methanol or THF).

-

Add an aqueous acidic solution and stir the mixture at room temperature.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the acid and remove the solvent.

-

Extract the final product, this compound, and purify by recrystallization or column chromatography.

-

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a radiometric filter-binding assay to measure the activity of purified PKC in the presence of this compound.[4][5]

-

Materials:

-

Purified PKC isoform

-

This compound

-

Phosphatidylserine (PS)

-

PKC substrate (e.g., histone H1 or a specific peptide substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

-

P81 phosphocellulose paper

-

75 mM phosphoric acid (stop solution)

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix this compound and phosphatidylserine in chloroform at the desired molar ratio.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube on ice, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

-

-

Initiate the Reaction:

-

Start the reaction by adding [γ-³²P]ATP.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.

-

-

Stop the Reaction and Quantify:

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Immediately immerse the paper in 75 mM phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.

-

Wash the paper several times with phosphoric acid.

-

Transfer the washed paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

-

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of cell signaling, enzymology, and drug development. Its metabolic stability and ability to mimic endogenous diacylglycerol make it an invaluable probe for elucidating the complex roles of the Protein Kinase C family in health and disease. The detailed information on its chemical properties, along with the provided experimental protocols and pathway diagrams, offers a solid foundation for its effective application in the laboratory. As research into lipid-mediated signaling pathways continues to expand, the utility of well-characterized synthetic lipid analogs like this compound will undoubtedly continue to grow, paving the way for new discoveries and therapeutic strategies.

References

- 1. 1,2-DISTEAROYL-RAC-GLYCEROL | 1323-83-7 [chemicalbook.com]

- 2. 1,2-O,O-Ditetradecyl-rac-glycerol | Deton Corp [detoncorp.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Characterization and synthesis of mono- and diphytanyl ethers of glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]

A Technical Guide to 1,2-O-Ditetradecyl-rac-glycerol: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-O-Ditetradecyl-rac-glycerol, a synthetic dialkylglycerol that is a valuable tool in various scientific disciplines. This document outlines its chemical identity, including synonyms and CAS Registry Number, and delves into its applications, particularly in the realms of cell signaling and drug delivery. Detailed experimental protocols and a visualization of its role in cellular signaling pathways are provided to support its practical application in research and development.

Chemical Identity and Properties

This compound is a synthetic, saturated dialkylglycerol. Unlike the more commonly studied diacylglycerols (DAGs) which possess ester linkages, this compound features ether linkages, conferring distinct chemical and metabolic stability.

| Identifier | Value |

| IUPAC Name | (±)-2,3-bis(tetradecyloxy)propan-1-ol |

| Synonym(s) | 2,3-bis(tetradecyloxy)propan-1-ol[1] |

| CAS Registry Number | 36314-51-9[1] |

| Molecular Formula | C₃₁H₆₄O₃ |

| Molecular Weight | 484.84 g/mol |

Key Chemical Features:

-

Ether Linkages: The tetradecyl chains are attached to the glycerol backbone via ether bonds, making the molecule resistant to hydrolysis by lipases.

-

Saturated Alkyl Chains: The two 14-carbon saturated alkyl chains contribute to the molecule's hydrophobic nature and its ability to integrate into lipid bilayers.

-

Primary Hydroxyl Group: The free primary hydroxyl group on the glycerol backbone allows for further chemical modification and conjugation.

-

Racemic Mixture: The "rac" designation indicates that it is a mixture of the (R) and (S) enantiomers.

Synthesis

The synthesis of this compound typically involves the Williamson ether synthesis. This method relies on the reaction of a glycerol-derived alkoxide with an alkyl halide. A general synthetic approach is outlined below:

Figure 1: General synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile molecule with applications spanning cell biology, biochemistry, and pharmaceutical sciences.

-

Probing Lipid Signaling Pathways: As a stable analogue of diacylglycerol (DAG), it can be used to investigate DAG-mediated signaling pathways. While many endogenous DAGs are transient second messengers, the metabolic stability of this compound allows for more controlled and prolonged activation or modulation of these pathways. It is particularly useful in studying the activation of protein kinase C (PKC) isoforms and other C1 domain-containing proteins.

-

Drug Delivery Systems: Its amphiphilic nature makes it a suitable component for various drug delivery vehicles, such as liposomes and solid lipid nanoparticles (SLNs). The inclusion of this compound can influence the stability, drug loading capacity, and release kinetics of these formulations.

-

Biophysical Studies of Membranes: The saturated alkyl chains of this compound can be incorporated into model membranes to study the effects of lipid composition on membrane fluidity, domain formation, and the function of membrane-associated proteins.

Role in Cell Signaling: The Phospholipase C (PLC) Pathway

Diacylglycerols are key second messengers in the Phospholipase C (PLC) signaling pathway. While this compound is a synthetic analogue, it can mimic the action of endogenous DAGs in this cascade.

Figure 2: The Phospholipase C (PLC) signaling pathway, where this compound can act as a stable analogue of diacylglycerol (DAG).

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound, based on established methods for similar lipid molecules.

Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound.

Materials:

-

This compound

-

A primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol (optional, for membrane stabilization)

-

Chloroform/Methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Lipid Dissolution: Dissolve the desired amounts of this compound, DSPC, and cholesterol in the chloroform/methanol mixture in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Vesicle Formation: Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

Sonication/Extrusion: To obtain SUVs, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity using lipid vesicles containing this compound as an activator.

Materials:

-

Lipid vesicles containing this compound and a phospholipid like phosphatidylserine (PS).

-

Purified PKC enzyme or cell lysate containing PKC.

-

PKC substrate peptide.

-

[γ-³²P]ATP or a non-radioactive ATP detection system.

-

Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂).

-

Phosphocellulose paper and scintillation counter (for radioactive detection).

Procedure:

-

Prepare Lipid Vesicles: Prepare lipid vesicles as described in Protocol 5.1, incorporating this compound and phosphatidylserine.

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, PKC enzyme, substrate peptide, and the prepared lipid vesicles.

-

Initiate Reaction: Start the reaction by adding ATP (containing a tracer of [γ-³²P]ATP if using the radioactive method).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by spotting an aliquot of the mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporated radioactivity using a scintillation counter.

Conclusion

This compound is a valuable synthetic lipid for researchers in cell biology and pharmaceutical development. Its unique properties, particularly its metabolic stability, make it an excellent tool for investigating lipid signaling pathways and for the formulation of advanced drug delivery systems. The experimental protocols and pathway diagrams provided in this guide serve as a starting point for the practical application of this compound in a research setting.

References

The Function of 1,2-O-Ditetradecyl-rac-glycerol in Lipid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Ditetradecyl-rac-glycerol is a synthetic lipid molecule that serves as a valuable tool in the field of lipid research, particularly in the study of cellular signaling pathways. Structurally, it is a dialkylglycerol, an analog of the endogenous second messenger diacylglycerol (DAG). A key feature of this compound is the presence of ether linkages between the glycerol backbone and the two 14-carbon (tetradecyl) chains, in contrast to the ester linkages found in naturally occurring diacylglycerols. This modification confers metabolic stability by making the molecule resistant to hydrolysis by cellular lipases. This stability allows for more controlled and prolonged experimental interrogation of DAG-mediated signaling events.

This technical guide provides an in-depth overview of the function of this compound in lipid research, focusing on its primary role as a modulator of Protein Kinase C (PKC) and its potential involvement in other signaling pathways. The guide includes available data on related compounds, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate its application in research and drug development.

Core Concepts in Diacylglycerol Signaling

Diacylglycerol (DAG) is a critical second messenger produced at the cell membrane upon the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). Its main function is to recruit and activate a host of downstream effector proteins, thereby initiating a cascade of intracellular signaling events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. The most well-characterized effectors of DAG are the Protein Kinase C (PKC) family of serine/threonine kinases.

Function of this compound

Modulation of Protein Kinase C (PKC)

The primary application of this compound in lipid research is as a stable, cell-permeable analog of DAG to activate Protein Kinase C (PKC) isoforms.[1][2][3] Conventional (cPKC) and novel (nPKC) isoforms of PKC possess a C1 domain that binds DAG, leading to their recruitment to the cell membrane and subsequent activation.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table presents data for other relevant diacylglycerol analogs to provide a contextual framework for its potential activity.

| Compound | Target | Assay | Effect | Reported Value |

| Diacyltetrols (DATs) | PKCδ and PKCθ C1b subdomains | Binding Affinity | Activator | EC50: 3-6 µM |

| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Protein Kinase C | PKC activation in platelets | Activator | - |

| 1,2-Dimyristoyl-rac-glycerol | Insulin Receptor | Phosphorylation in IM-9 cells | Modulator | 100 µg/ml |

Note: This table summarizes data for other diacylglycerol analogs to provide a framework for understanding the potential interactions of this compound. The lack of specific data for the target compound highlights a research gap.

Signaling Pathways

The canonical signaling pathway involving diacylglycerol analogs like this compound is the Phospholipase C (PLC) pathway leading to PKC activation.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity using this compound as a stable activator. The assay is based on the phosphorylation of a specific peptide substrate by PKC.

Materials:

-

Purified PKC enzyme or cell lysate containing PKC

-

This compound

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., myelin basic protein fragment 4-14)

-

[γ-³²P]ATP or non-radioactive ATP with a corresponding detection system (e.g., ADP-Glo™ Kinase Assay)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

P81 phosphocellulose paper (for radioactive assay)

-

75 mM phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix this compound and phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:4).

-

Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

-

Place the tube under a high vacuum for at least 1 hour to remove residual solvent.

-

Resuspend the lipid film in kinase assay buffer by vortexing and sonication to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, the prepared lipid vesicles, PKC substrate peptide, and the PKC enzyme.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Quantification (Radioactive Method):

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

Immediately immerse the P81 paper in a beaker of 75 mM phosphoric acid.

-

Wash the paper three to four times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the paper.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

References

1,2-O-Ditetradecyl-rac-glycerol: A Technical Guide to a Versatile Lipid Mimetic

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Ditetradecyl-rac-glycerol is a synthetic, saturated diacylglycerol (DAG) analog that serves as a valuable tool in the study of lipid signaling and membrane biophysics. Its structure, featuring two fourteen-carbon (tetradecyl) chains attached by ether linkages to the first and second positions of a glycerol backbone, makes it a stable mimetic of endogenous second messengers.[1] Unlike its ester-linked counterparts, the ether linkages in this compound confer resistance to hydrolysis by cellular lipases, providing a more stable and sustained biological activity in experimental systems. This technical guide provides an in-depth analysis of its role as a lipid mimetic, with a focus on its physicochemical properties, its interaction with key signaling pathways, and its application in drug delivery systems. We present available quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate its application in research and drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its function as a lipid mimetic. These properties govern its behavior in aqueous environments, its incorporation into lipid bilayers, and its interaction with cellular machinery.

| Property | Value | Reference(s) |

| Molecular Formula | C31H64O3 | [2] |

| Molecular Weight | 484.8 g/mol | [2] |

| Appearance | White solid | |

| Solubility | Practically insoluble in water. Soluble in organic solvents like chloroform. | [3] |

| Storage Temperature | -20°C |

| Property (for 1,2-Distearoyl-rac-glycerol) | Value | Reference(s) |

| Melting Point | 72 - 74 °C | [4] |

| Phase Transition Temperature (Main) | Expected to be similar to other long-chain saturated diacylglycerols. | [5] |

Role as a Lipid Mimetic in Signaling Pathways

This compound primarily functions as a mimetic of diacylglycerol, a critical second messenger in the Phospholipase C (PLC) signaling pathway. This pathway is central to a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

The Phospholipase C (PLC) / Protein Kinase C (PKC) Signaling Pathway

The canonical PLC/PKC signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface. This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane. This hydrolysis generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, in concert with DAG, leads to the activation of conventional and novel isoforms of Protein Kinase C (PKC). This compound, by mimicking DAG, can directly activate these PKC isoforms.

Activated PKC then phosphorylates a wide array of downstream protein substrates on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular responses.

Quantitative Data on PKC Activation

| Diacylglycerol Analog | PKC Isoform | Parameter | Value | Reference(s) |

| 1,2-Dioctanoyl-sn-glycerol (DOG) | PKCε | EC50 for membrane association | ~90 µM | [6] |

| 1,2-Dioctanoyl-sn-glycerol (DOG) | PKCα | EC50 for membrane association | >200 µM | [6] |

| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | PKC (general) | Widely used activator | - |

Note: The table summarizes data for other diacylglycerol analogs to provide a framework for understanding potential interactions with this compound. The lack of specific data for the target molecule highlights a potential area for future research.

Applications in Drug Delivery

The amphipathic nature and stability of this compound make it a valuable component in the formulation of lipid-based drug delivery systems, such as liposomes. Its dual hydrophobic tetradecyl chains readily integrate into the lipid bilayer, while the hydrophilic glycerol headgroup interfaces with the aqueous environment.

Liposome Formulation

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They are widely used to encapsulate and deliver both hydrophilic and hydrophobic therapeutic agents. The inclusion of this compound can influence the physical properties of the liposomal membrane, such as its fluidity and stability.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound as a lipid mimetic.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay (Radiometric)

This protocol measures the phosphotransferase activity of purified PKC in the presence of this compound.

Materials:

-

Purified PKC enzyme

-

This compound

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., Ac-MBP (4-14))

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphocellulose paper (P81)

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix this compound and phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:4).

-

Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

-

Dry the film under vacuum for at least 1 hour.

-

Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube on ice, add the following in order:

-

Kinase assay buffer

-

Lipid vesicles

-

PKC substrate peptide

-

Purified PKC enzyme

-

-

Include controls such as "no enzyme" and "no lipid vesicles".

-

-

Initiate the Reaction:

-

Add [γ-³²P]ATP to initiate the reaction.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

-

Terminate the Reaction and Quantify Phosphorylation:

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Immediately immerse the paper in 0.75% phosphoric acid to stop the reaction.

-

Wash the papers three to four times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone.

-

Place the dried paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Protocol 2: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating this compound.

Materials:

-

This compound

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol (optional)

-

Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and other lipids in the chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer (pre-heated to above the phase transition temperature of the lipids) to the flask.

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

-

-

Extrusion (Size Reduction):

-

Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Pre-heat the extruder to a temperature above the lipid phase transition temperature.

-

Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.

-

-

Characterization:

-

Characterize the resulting liposomes for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

-

Conclusion

This compound is a stable and effective lipid mimetic that has proven to be a valuable tool for researchers in cell biology and drug development. Its ability to mimic endogenous diacylglycerol allows for the controlled activation of the PKC signaling pathway, providing insights into its complex regulatory mechanisms. Furthermore, its physicochemical properties make it a useful component in the formulation of stable lipid-based drug delivery systems. The experimental protocols provided herein offer a foundation for the utilization of this versatile molecule in a variety of research applications. Further investigation into the specific quantitative interactions of this compound with various cellular components will undoubtedly continue to expand its utility in advancing our understanding of lipid-mediated cellular processes.

References

- 1. Activation of protein kinase C alpha by lipid mixtures containing different proportions of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2-O,O-Ditetradecyl-rac-glycerol | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Investigations of thermotropic phase behavior of newly developed synthetic PEGylated lipids using Raman spectro-microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 1,2-O-Ditetradecyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Ditetradecyl-rac-glycerol is a synthetic diether lipid belonging to the class of glycerol derivatives. It is characterized by a glycerol backbone with two tetradecyl (C14) alkyl chains attached via ether linkages at the sn-1 and sn-2 positions.[1][2][3] Unlike the more common diacylglycerols (DAGs) which possess ester linkages, the ether bonds in this compound confer enhanced chemical stability against enzymatic degradation by lipases. This property, along with its amphipathic nature, makes it a valuable tool in various research and development applications, particularly in the formulation of stable lipid-based drug delivery systems such as liposomes and as a molecular probe in the study of cell membrane biophysics and signaling pathways.[2][4] This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and insights into its potential role in cellular signaling.

Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its application in various scientific disciplines. A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the listed values are predicted and may vary from experimentally determined values.

| Property | Value | Data Type |

| Molecular Formula | C₃₁H₆₄O₃ | --- |

| Molecular Weight | 484.84 g/mol | Calculated |

| CAS Number | 1561-55-3 | --- |

| Appearance | Solid | Qualitative |

| Melting Point | 204.45 °C | Predicted |

| Boiling Point | 567.45 °C at 760 mmHg | Predicted |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform. | Qualitative |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of lipid molecules like this compound are provided below. These protocols are generalized and may require optimization for this specific compound.

Determination of Melting Point (Capillary Method)

The melting point of a lipid is a critical parameter for assessing its purity and physical state at different temperatures.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry. If necessary, dry it in a desiccator over a suitable drying agent.

-

Place a small amount of the sample into a mortar and gently grind it into a fine powder.

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate initially to approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[5][6]

Determination of Solubility (Qualitative and Semi-Quantitative)

Understanding the solubility of this compound in various solvents is crucial for its use in formulations and experimental assays.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, chloroform, methanol, dimethyl sulfoxide)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath or heater (optional)

Procedure:

-

Label a series of test tubes with the names of the different solvents to be tested.

-

Add a small, pre-weighed amount of this compound (e.g., 1-5 mg) to each test tube.

-

Add a known volume of the respective solvent (e.g., 1 mL) to each tube.

-

Vortex each tube vigorously for 30-60 seconds to facilitate dissolution.

-

Observe each tube for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

-

For solvents in which the compound is not readily soluble at room temperature, the tube can be gently warmed in a water bath to assess temperature-dependent solubility.

-

For a semi-quantitative assessment, a serial dilution can be performed to estimate the approximate solubility limit.[7][8]

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly involving this compound are not extensively documented, its structural similarity to diacylglycerol (DAG) suggests it may act as a DAG analog. Ether lipids, in general, are known to be involved in cellular signaling.[9][10][11]

Diacylglycerol (DAG) Signaling Pathway

Diacylglycerol is a crucial second messenger that activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC). The following diagram illustrates a simplified, representative DAG signaling pathway that could be modulated by DAG analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2-O,O-Ditetradecyl-rac-glycerol | Glyko [glyko.com]

- 3. 1,2-O,O-Ditetradecyl-rac-glycerol | Deton Corp [detoncorp.com]

- 4. mdpi.com [mdpi.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. iunajaf.edu.iq [iunajaf.edu.iq]

- 8. scribd.com [scribd.com]

- 9. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ether lipid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 1,2-O-Ditetradecyl-rac-glycerol in Organic Solvents

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of 1,2-O-Ditetradecyl-rac-glycerol. This synthetic diether lipid is noted for its stability and is a critical component in the development of advanced drug delivery systems.

Introduction to this compound

This compound (C₃₁H₆₄O₃, Molar Mass: 484.8 g/mol ) is a synthetic glycerol derivative characterized by two tetradecyl (C14) chains linked to the glycerol backbone via ether bonds.[1][2] Unlike the more common ester linkages found in natural triglycerides, these ether bonds are resistant to chemical and enzymatic degradation, offering enhanced stability.[3] This stability makes it a valuable component in pharmaceutical formulations, particularly in the creation of liposomes and other lipid-based nanoparticles for drug delivery.[1] Understanding its solubility in various organic solvents is a fundamental prerequisite for designing and optimizing these formulation processes.

Solubility Profile

The solubility of a lipid is governed by the principle of "like dissolves like"; nonpolar lipids are soluble in nonpolar organic solvents, while polar lipids require more polar solvents.[4][5][6] this compound, with its long hydrocarbon chains, is a distinctly nonpolar molecule and is therefore generally insoluble in polar solvents like water but soluble in nonpolar organic solvents.[7][8]

While extensive quantitative solubility data for this specific compound is not widely available in public literature, the following table summarizes its expected solubility based on its chemical structure and data from analogous lipids, such as other diacylglycerols and ether lipids.[9][10]

Table 1: Qualitative and Quantitative Solubility of this compound and Related Lipids

| Solvent | Compound Class | Expected/Observed Solubility | Data Type | Reference |

| Water | All Lipids | Practically Insoluble | Qualitative | [7][11] |

| Chloroform / Methylene Chloride | Diether/Diester Glycerols | Soluble | Qualitative | [7][9] |

| Diethyl Ether | General Lipids | Soluble | Qualitative | [5][12] |

| Hexane / Pentane | Nonpolar Lipids | Soluble | Qualitative | [5][12] |

| Ethanol | Diacylglycerols | Sparingly to Soluble (may require heating) | Qualitative/Quantitative | [7][9][10] |

| Dimethylformamide (DMF) | Diacylglycerols | Soluble (~30 mg/mL for 1,3-Dioctanoyl glycerol) | Quantitative | [10] |

| Dimethyl Sulfoxide (DMSO) | Diacylglycerols | Sparingly Soluble (~1 mg/mL for 1,3-Dioctanoyl glycerol) | Quantitative | [10] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for specific applications, experimental determination of solubility is essential. The following are standard methodologies for measuring the solubility of lipids in organic solvents.

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a solvent.[9][13]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved lipid to settle. Separate the solid and liquid phases by centrifugation or filtration (using a solvent-compatible, non-adsorptive filter, such as PTFE).

-

Quantification: Carefully remove an aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved lipid using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a gravimetric approach.[13][14]

This is a direct and straightforward method for determining solubility.[9]

Methodology:

-

Saturated Solution: Prepare a saturated solution and separate the phases as described in the Shake-Flask method (Steps 1-3).

-

Sample Collection: Accurately transfer a known volume of the clear supernatant to a pre-weighed, dry container.

-

Solvent Evaporation: Evaporate the solvent completely under a stream of inert gas, a rotary evaporator, or in a vacuum oven at a controlled temperature.[3]

-

Final Weighing: Once the residue is completely dry and free of solvent, weigh the container again. The difference between the final and initial weights corresponds to the mass of the dissolved lipid.

-

Calculation: Calculate the solubility as the mass of the dissolved lipid per volume of the solvent (e.g., mg/mL).[9]

When developing lipid-based formulations, it is often necessary to determine the solubility of one lipid within another (a semi-solid excipient).

-

Differential Scanning Calorimetry (DSC): This technique measures the depression in the melting enthalpy of the solvent (excipient) as the solute (lipid) is dissolved. As the concentration of the dissolved lipid increases, the energy required to melt the solvent decreases until saturation is reached. At concentrations above saturation, no further depression in the melting enthalpy is observed.[14][15]

-

Hot Stage Microscopy (HSM): HSM is a visual method to estimate saturation solubility. Mixtures with varying known concentrations of the lipid in the excipient are prepared. Each mixture is heated on a microscope slide at a controlled rate and observed under a polarized light microscope. The temperature at which the last crystals of the solute disappear is noted, allowing for the construction of a phase diagram to determine solubility.[9][15]

Visualization of Key Processes

The following diagrams illustrate critical workflows relevant to the study and application of this compound solubility.

Caption: Workflow for determining lipid solubility via the Shake-Flask method.

Caption: Role of solubility in lipid nanoparticle (LNP) formulation.

References

- 1. 1,2-O,O-Ditetradecyl-rac-glycerol | Deton Corp [detoncorp.com]

- 2. 1,2-O,O-Ditetradecyl-rac-glycerol | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 5. ANALYSIS OF LIPIDS [people.umass.edu]

- 6. aquaculture.ugent.be [aquaculture.ugent.be]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. scribd.com [scribd.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,2-O-Ditetradecyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Ditetradecyl-rac-glycerol is a synthetic, high-purity diether lipid analogous to the endogenous second messenger diacylglycerol (DAG). Comprising a racemic glycerol backbone with two C14 alkyl chains attached via ether linkages at the sn-1 and sn-2 positions, this compound is a valuable tool in various research and development applications. Its ether linkages confer enhanced chemical stability against enzymatic degradation compared to its ester-containing counterparts, making it an ideal candidate for the formulation of lipid-based drug delivery systems and as a stable modulator in cell signaling studies.[1][2][3][4][5]

Ether lipids are integral components of cellular membranes and are involved in critical biological processes, including membrane trafficking, lipid raft formation, and signal transduction.[1][4] The unique physicochemical properties of this compound, particularly its thermal behavior, are paramount to understanding its function in these applications. This guide provides a comprehensive overview of the phase transition properties of this compound, detailed experimental protocols for its characterization, and its role in cellular signaling pathways.

Physicochemical and Thermal Properties

Table 1: Physicochemical and Thermal Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₆₄O₃ | [7][8] |

| Molecular Weight | 484.84 g/mol | [7] |

| Melting Point (°C) | 44 - 45 | |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as chloroform and methanol | N/A |

Experimental Protocols: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the phase transitions of lipids by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Objective:

To determine the phase transition temperature(s) and enthalpy of transition for this compound.

Materials and Equipment:

-

This compound

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or gold DSC pans and lids

-

Microbalance (accurate to ±0.01 mg)

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of this compound into a DSC pan.

-

Hermetically seal the pan to prevent any loss of sample during heating.

-

Prepare an empty, hermetically sealed DSC pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a reproducible atmosphere.

-

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a starting temperature well below the expected first transition (e.g., 0°C) for 5-10 minutes.

-

Heating Scan: Increase the temperature at a controlled rate (e.g., 1-5°C/min) to a final temperature well above the final melting point (e.g., 70°C). Slower heating rates provide better resolution of thermal events.

-

Cooling Scan: Decrease the temperature at a controlled rate (e.g., 1-5°C/min) back to the starting temperature to observe crystallization events.

-

Second Heating Scan: Perform a second heating scan under the same conditions as the first to observe the thermal behavior of the sample after a controlled cooling cycle.

-

-

Data Analysis:

-

The DSC thermogram will plot heat flow versus temperature.

-

Phase Transition Temperature (Tm): Determined as the peak temperature of an endothermic or exothermic event. For the main gel-to-liquid crystalline transition, this is the peak of the major endotherm.

-

Enthalpy of Transition (ΔH): Calculated by integrating the area under the transition peak. This represents the amount of energy required for the phase change.

-

Role in Cellular Signaling

As a structural analog of diacylglycerol (DAG), this compound can be expected to participate in or modulate DAG-mediated signaling pathways. In canonical signaling, DAG is a crucial second messenger that is produced at the plasma membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[9][10] DAG then recruits and activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC).[11][12][13] The stability of the ether linkages in this compound makes it a valuable tool for studying these pathways with prolonged effects compared to its rapidly metabolized ester-based counterparts.

Conclusion

This compound is a chemically stable and biologically relevant molecule with significant potential in drug delivery and as a tool for dissecting cellular signaling pathways. Its thermal properties, centered around a melting point of 44-45 °C, are indicative of a lipid that will form stable, ordered structures at physiological temperatures. The provided DSC protocol offers a standardized method for a more detailed characterization of its phase behavior. Understanding the interplay between the physicochemical properties of this compound and its biological activity is crucial for its effective application in research and pharmaceutical development.

References

- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ether lipid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. goldbio.com [goldbio.com]

- 8. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]

- 9. um.es [um.es]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Does diacylglycerol serve as a signaling molecule in plants? - PMC [pmc.ncbi.nlm.nih.gov]

understanding the amphipathic nature of 1,2-O-Ditetradecyl-rac-glycerol

An In-depth Technical Guide to the Amphipathic Nature of 1,2-O-Ditetradecyl-rac-glycerol

Introduction

This compound is a synthetic, saturated di-O-alkyl glycerol, a type of ether lipid. Its molecular structure is foundational to its function, conferring a distinct amphipathic character that makes it a valuable tool for researchers, scientists, and drug development professionals. Amphipathic molecules possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties.[1] In this compound, this duality arises from a polar glycerol head group and two nonpolar fourteen-carbon (tetradecyl) alkyl chains.[2][3]

Unlike the more common diacylglycerols (DAGs) which feature ester linkages, this compound's alkyl chains are connected to the glycerol backbone via ether bonds.[2][4] This structural feature significantly increases its chemical stability by providing resistance to enzymatic and chemical hydrolysis. This guide provides a comprehensive examination of the physicochemical properties of this compound, its self-assembly behavior, its role in cellular signaling, and detailed experimental protocols for its application.

Physicochemical Properties

The defining characteristic of this compound is its molecular structure: a glycerol backbone with two tetradecyl ether-linked chains at the sn-1 and sn-2 positions, leaving a free hydroxyl group at the sn-3 position. The long hydrocarbon chains form a nonpolar, hydrophobic tail, while the glycerol hydroxyl group constitutes a polar, hydrophilic head. This amphipathic nature governs its solubility, self-assembly, and utility in various formulations.[1][2] It is considered a hydrophobic compound, practically insoluble in water but soluble in organic solvents like chloroform.[3][5]

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2,3-di(tetradecoxy)propan-1-ol | [2] |

| Synonyms | 1,2-di-O-tetradecyl-rac-glycerol, 2,3-bis(tetradecyloxy)propan-1-ol | [3][6] |

| CAS Number | 36314-51-9 | [2][6] |

| Molecular Formula | C31H64O3 | [2][3] |

| Molecular Weight | ~484.8 g/mol | [2][3] |

| Appearance | White powder/solid | [7] |

| Solubility | Practically insoluble in water; Soluble in chloroform. | [3][5] |

| Storage Temperature | -20°C | [3] |

Amphipathicity and Self-Assembly

In aqueous environments, the hydrophobic tails of this compound avoid contact with water, while the hydrophilic heads interact favorably with it. This energetic preference drives the spontaneous self-assembly of monomers into organized supramolecular structures once a certain threshold concentration, the Critical Micelle Concentration (CMC), is exceeded.[8][9] Below the CMC, the lipid exists as monomers. Above the CMC, it aggregates to form structures like micelles or lipid bilayers (which form vesicles or liposomes), effectively sequestering the hydrophobic tails from the aqueous phase.[9] This behavior is fundamental to its application in forming drug delivery vehicles.[2][7]

Applications in Drug Delivery

The ability to form stable vesicles makes this compound a valuable component in drug delivery systems, particularly in the formulation of liposomes and other lipid-based nanoparticles.[7]

-

Drug Encapsulation: Its amphipathic nature allows for the encapsulation of a wide range of pharmaceuticals. Hydrophobic drugs can be partitioned into the lipid bilayer, while hydrophilic agents can be contained within the aqueous core of a liposome.

-

Enhanced Stability: The ether linkages are resistant to hydrolysis by phospholipases, leading to more stable nanocarriers with longer circulation times in vivo compared to their ester-linked counterparts.[2]

-

Biocompatibility: As a lipid, it is generally biocompatible and biodegradable, making it suitable for various administration routes.[7]

-

Emulsifier and Stabilizer: It is also used as an effective emulsifier and stabilizing agent in cosmetic and food industries.[7][10][11]

Role in Cellular Signaling

Ether lipids and their diacylglycerol analogues are recognized as important modulators of cellular signaling pathways.[12][13] While this compound is an ether-linked lipid, it is a structural mimic of endogenous 1,2-diacylglycerol (DAG), a critical second messenger. Endogenous DAG is produced by the enzymatic cleavage of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC). DAG then recruits and activates members of the Protein Kinase C (PKC) family, which go on to phosphorylate a multitude of downstream protein targets, regulating processes such as cell growth, differentiation, and apoptosis.[14] Synthetic DAG analogues are frequently used in research to directly activate PKC and study these pathways.

Experimental Protocols

The following protocols are standard methodologies for the formulation and characterization of systems involving this compound.

Protocol 1: Preparation of Liposomes via Thin-Film Hydration

This common method is used to prepare multilamellar and unilamellar vesicles.[15][16]

Materials:

-

This compound

-

Other lipids as required (e.g., a phospholipid like DSPC, cholesterol)

-

Organic solvent (e.g., chloroform or 2:1 chloroform:methanol)

-

Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Round-bottom flask, rotary evaporator, water bath, vortex mixer, liposome extruder with polycarbonate membranes (e.g., 100 nm).

Procedure:

-

Lipid Film Formation: Dissolve this compound and any other lipids in the organic solvent within a round-bottom flask.

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the flask wall.

-

Hydration: Add the aqueous hydration buffer to the flask. Agitate using a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

Extrusion (Size Reduction): To obtain unilamellar vesicles (LUVs) of a defined size, repeatedly pass the MLV suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).

-

Characterization: Analyze the resulting liposome suspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring changes in a solution's physical properties as a function of surfactant concentration. A common method uses the fluorescence probe pyrene.[17]

Materials:

-

This compound

-

Pyrene stock solution (in a volatile solvent like acetone)

-

High-purity water or buffer

-

Glass vials, spectrofluorometer.

Procedure:

-

Sample Preparation: Prepare a series of aqueous solutions with varying concentrations of this compound.

-

Probe Addition: Add a small aliquot of the pyrene stock solution to each vial and allow the solvent to evaporate completely, leaving a thin film of pyrene.

-

Incubation: Add the lipid solutions to the pyrene-coated vials. The final pyrene concentration should be very low (~1 µM). Incubate the solutions to allow for equilibration and pyrene partitioning.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of each sample (excitation at ~335 nm). Record the intensity of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

Data Analysis: Calculate the intensity ratio (I1/I3) for each lipid concentration. Plot the I1/I3 ratio against the logarithm of the lipid concentration. The CMC is identified as the point of inflection in the resulting sigmoidal curve, where the ratio sharply decreases as pyrene moves from the polar aqueous environment into the nonpolar micellar core.

Conclusion

The amphipathic nature of this compound is the cornerstone of its utility in scientific research and pharmaceutical development. The combination of a hydrophilic glycerol head and dual hydrophobic alkyl tails, connected by stable ether linkages, allows for the predictable self-assembly into robust supramolecular structures. This property is expertly leveraged in the design of advanced drug delivery systems to enhance the stability and bioavailability of therapeutic agents. Furthermore, its structural similarity to endogenous signaling lipids makes it a relevant molecule for studying cellular pathways. The protocols detailed herein provide a foundation for researchers to effectively utilize and characterize this versatile ether lipid in their work.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1,2-O,O-Ditetradecyl-rac-glycerol | Benchchem [benchchem.com]

- 3. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]

- 4. Ether lipid - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. netascientific.com [netascientific.com]

- 8. phospholipid-research-center.com [phospholipid-research-center.com]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. 1,2-O,O-Ditetradecyl-rac-glycerol | Measles Who [who-measles.org]

- 11. 1,2-O,O-Ditetradecyl-rac-glycerol | Glyko [glyko.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Purification of 1,2-O-Ditetradecyl-rac-glycerol by Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 1,2-O-Ditetradecyl-rac-glycerol, a synthetic dialkylglycerol, using silica gel column chromatography and High-Performance Liquid Chromatography (HPLC). This document is intended to be a comprehensive resource for researchers in cell biology, biochemistry, and drug development who are utilizing this lipid in their studies.

Introduction

This compound is a synthetic lipid analog of the endogenous second messenger diacylglycerol (DAG). Unlike its ester-linked counterparts, this ether-linked lipid is resistant to hydrolysis by phospholipases, making it a valuable tool for studying lipid signaling pathways. Its purity is critical for obtaining reliable and reproducible experimental results. Chromatographic techniques are essential for achieving the high purity required for these applications.

Purification of this compound

The primary method for the purification of this compound is silica gel column chromatography, which separates the desired product from starting materials and byproducts based on polarity. For higher purity and analytical purposes, High-Performance Liquid Chromatography (HPLC) can be employed.

Silica Gel Column Chromatography

This technique is a robust method for the preparative purification of this compound. The separation is based on the differential adsorption of the compound and impurities onto the polar silica gel stationary phase.

Experimental Protocol

1. Materials and Reagents:

-

Glass chromatography column

-

Silica gel (60 Å, 230-400 mesh)

-

Elution Solvents: Hexane (non-polar), Ethyl Acetate (polar)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber and visualization reagent (e.g., phosphomolybdic acid stain)

-

Fraction collection tubes

2. Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

3. Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexane with a small amount of ethyl acetate.

-

Carefully apply the dissolved sample to the top of the silica gel bed.

4. Elution:

-

Begin elution with 100% hexane to remove highly non-polar impurities.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). This is known as a gradient elution.

-

Collect fractions of the eluate in separate tubes.

5. Fraction Analysis:

-

Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 80:20).

-

Visualize the spots using an appropriate stain and heat.

-

Combine the fractions containing the pure this compound.

6. Product Recovery:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and is suitable for both analytical and preparative purification of this compound. A reversed-phase C18 column is commonly used for the separation of lipids.

Experimental Protocol

1. Materials and Reagents:

-

HPLC system with a pump, injector, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, as the compound lacks a strong UV chromophore)

-

Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC-grade solvents: Acetonitrile, Isopropanol, Water

-

Sample vials and filters

2. Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., chloroform/methanol 2:1 v/v) to a final concentration of 1 mg/mL.[1]

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and isopropanol is often effective for separating lipids.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 10-20 µL

-

Detector: ELSD (Nebulizer Temperature: 30-40°C, Evaporator Temperature: 40-50°C, Gas Flow: 1.5 L/min)

4. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, which can be confirmed using a reference standard.

-

Quantify the purity of the compound by calculating the peak area percentage.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of a similar compound, 1,2-Distearoyl-rac-glycerol, which can be used as a reference for optimizing the purification of this compound.[1]

| Parameter | Silica Gel Chromatography | HPLC (Reversed-Phase C18) |

| Stationary Phase | Silica Gel (60 Å) | C18 Silica |

| Mobile Phase | Hexane:Ethyl Acetate | Acetonitrile:Isopropanol |

| Purity Achieved | >95% | >99% |

| Typical Yield | 80-90% | >95% (analytical scale) |

Experimental Workflows and Signaling Pathways

To visualize the purification process and the biological context of this compound, the following diagrams are provided.

References

Application Notes and Protocols for the Characterization of 1,2-O-Ditetradecyl-rac-glycerol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-O-Ditetradecyl-rac-glycerol is a synthetic dialkyl glycerol ether with significant potential in various research and pharmaceutical applications. Its structure, comprising two C14 alkyl chains attached to the glycerol backbone via ether linkages, imparts unique physicochemical properties, making it a valuable component in lipid-based drug delivery systems, a model compound for studying lipid metabolism, and a potential bioactive molecule. Accurate and comprehensive characterization is paramount to ensure its identity, purity, and suitability for its intended use. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide unambiguous evidence of the compound's molecular structure, from the glycerol backbone to the long alkyl chains.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment of each proton in the molecule. The chemical shift, integration, and multiplicity of the signals are used to assign the protons to their respective positions in the structure.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the glycerol backbone and the tetradecyl chains confirm the overall structure.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on computational predictions and analysis of similar structures.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Glycerol Backbone | ||

| CH₂-1 | ~3.50 - 3.60 ppm (m) | ~72.0 ppm |

| CH-2 | ~3.65 - 3.75 ppm (m) | ~79.0 ppm |

| CH₂-3 | ~3.70 - 3.80 ppm (m) | ~63.0 ppm |

| Tetradecyl Chains | ||

| O-CH₂- | ~3.40 - 3.50 ppm (t) | ~70.0 ppm |

| O-CH₂-CH₂ - | ~1.50 - 1.60 ppm (quint) | ~31.9 ppm |

| -(CH₂)₁₀- | ~1.20 - 1.40 ppm (br s) | ~29.7 ppm |

| -CH₂-CH₃ | ~1.20 - 1.40 ppm (br s) | ~22.7 ppm |

| -CH₃ | ~0.88 ppm (t) | ~14.1 ppm |

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-